![molecular formula C19H21N3O2 B2621964 N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide CAS No. 1385345-74-3](/img/structure/B2621964.png)
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide is a complex organic compound that features a benzamide core with various functional groups attached. This compound is of interest due to its potential applications in medicinal chemistry and materials science. Its structure includes a cyanomethyl group, a 6-methylpyridin-3-yl group, and a propyl chain, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Benzamide Core: : The initial step involves the acylation of an appropriate aniline derivative to form the benzamide core. This can be achieved using reagents like acyl chlorides or anhydrides under basic conditions.
-
Introduction of the Cyanomethyl Group: : The cyanomethyl group can be introduced via a nucleophilic substitution reaction. This often involves the reaction of a suitable benzyl halide with sodium cyanide in the presence of a phase transfer catalyst.
-
Attachment of the 6-Methylpyridin-3-yl Group: : This step typically involves the formation of an ether linkage through a Williamson ether synthesis. The reaction between a 6-methylpyridin-3-ol and a benzyl halide derivative under basic conditions (e.g., using sodium hydride) is a common method.
-
Addition of the Propyl Chain: : The propyl chain can be introduced via alkylation reactions, often using propyl halides in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming various oxidized derivatives.
-
Reduction: : Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
-
Substitution: : The benzamide core and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas are common.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently used.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Various substituted benzamides and pyridine derivatives.
Scientific Research Applications
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in diseases such as cancer and neurological disorders.
-
Materials Science: : The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
-
Biological Studies: : It is used in studies to understand its interaction with biological macromolecules, providing insights into its potential therapeutic effects.
-
Industrial Applications: : The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction pathways, by affecting the activity of key proteins involved in these processes.
Comparison with Similar Compounds
Similar Compounds
N-(Cyanomethyl)-3-[(pyridin-3-yl)oxymethyl]-N-propylbenzamide: Lacks the methyl group on the pyridine ring, which may affect its chemical reactivity and biological activity.
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-butylbenzamide: Has a butyl chain instead of a propyl chain, potentially altering its physical properties and interactions with biological targets.
Uniqueness
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanomethyl group, the 6-methylpyridin-3-yl moiety, and the propyl chain collectively contribute to its versatility in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-10-22(11-9-20)19(23)17-6-4-5-16(12-17)14-24-18-8-7-15(2)21-13-18/h4-8,12-13H,3,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPMAQMOXOYBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC=CC(=C1)COC2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2621884.png)
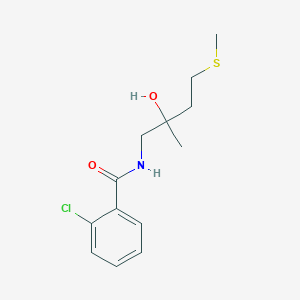
![N'-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE](/img/structure/B2621886.png)


![1-(4-methoxyphenyl)-N-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2621889.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-hydroxypyridine-3-carboxamide](/img/structure/B2621890.png)
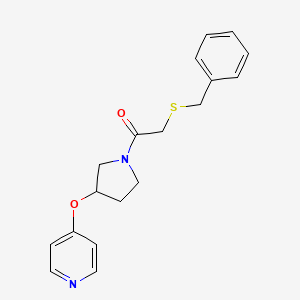
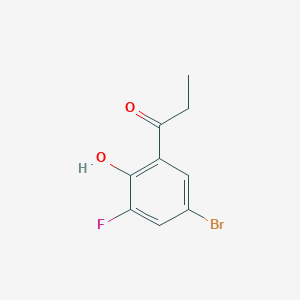
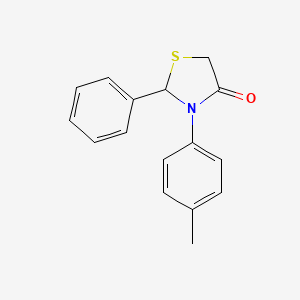
![7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2621899.png)
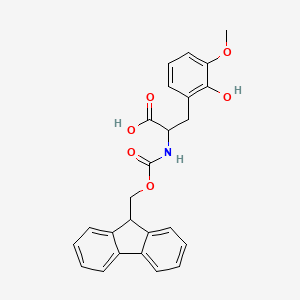
![4-(2,5-dimethoxyphenyl)-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2621902.png)

